Ethyl 5-hydroxypyridine-2-carboxylate

Descripción general

Descripción

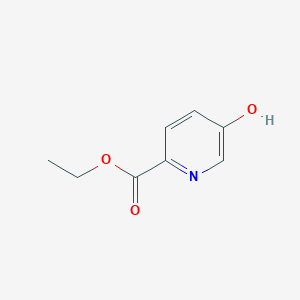

Ethyl 5-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is related to the class of organic compounds known as pyrimidinecarboxylic acids, which are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the use of triethylamine, 1,1’-bis(diphenylphosphino)ferrocene, and palladium diacetate in N,N-dimethyl-formamide at 50°C . Another method involves the reaction of 5-hydroxy-pyridine-2-carboxylic acid with concentrated sulfuric acid in ethanol, followed by the addition of sodium hydroxide .Molecular Structure Analysis

The molecular weight of this compound is 167.16 . The molecular structure can be represented by the SMILES notation: CCOC(c1ccc(cn1)O)=O .Chemical Reactions Analysis

As a carboxylic acid derivative, this compound can undergo various chemical reactions. Carboxylic acids can form carboxylate salts, undergo nucleophilic acyl substitution reactions, be reduced by reagents like LiAlH4, and undergo substitution at the alpha site .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 375.4±22.0 °C and a predicted density of 1.233±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Optimization

Ethyl 5-hydroxypyridine-2-carboxylate derivatives have been synthesized and used in various chemical processes. For instance, the acylation of 2-methylfuran with propionic anhydride has resulted in a significant yield of 2-propionyl-5-methylfuran, demonstrating an improved process for synthesizing related compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant (Yao Xing-sheng, 2007). Additionally, Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained through reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, showcasing the versatility of similar ethyl hydroxypyridine carboxylate compounds in synthesizing functionalized derivatives (Axelle Arrault et al., 2002).

Pharmaceutical Intermediates

Compounds like Ethyl 5-thiazolecarboxylate and ethyl 3-pyridinecarboxylate are reduced to form useful pharmaceutical intermediates, indicating the role of similar ethyl hydroxypyridine carboxylate structures in pharmaceutical synthesis (Tan Bin, 2004). This process, under various conditions, has been investigated to optimize yield and efficiency.

Catalytic and Enzymatic Roles

The catalytic mechanism of enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, which involves similar compounds, has been studied using various computational methods. This enzyme is involved in the degradation of certain substances and catalyzes hydroxylation and subsequent aromatic ring cleavage without requiring a metal-ion cofactor (Boxue Tian et al., 2011). Such insights are crucial for understanding the biochemical pathways and designing drugs or catalytic agents.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630979 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65275-12-9 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)

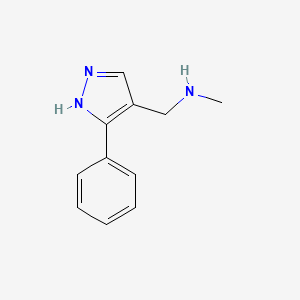

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)